

# SGE-516: A Synthetic Neuroactive Steroid as a Potent GABAergic Modulator

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **SGE-516**

Cat. No.: **B610816**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

**SGE-516** is a synthetic neuroactive steroid that has demonstrated significant preclinical efficacy as a positive allosteric modulator of  $\gamma$ -aminobutyric acid type A (GABA<sub>A</sub>) receptors. Engineered for potential oral administration, **SGE-516** exhibits a broad spectrum of activity, modulating both synaptic and extrasynaptic GABA<sub>A</sub> receptors, a characteristic that distinguishes it from traditional benzodiazepines. This guide provides a comprehensive overview of the core pharmacology of **SGE-516**, detailing its mechanism of action, summarizing key preclinical data from various in vivo and in vitro models, and outlining the experimental protocols utilized in its evaluation. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics for neurological disorders.

## Introduction

Neuroactive steroids are potent endogenous modulators of neuronal activity, primarily through their interaction with GABA<sub>A</sub> receptors. **SGE-516** was developed by Sage Therapeutics as a next-generation, synthetic neuroactive steroid with drug-like properties suitable for therapeutic development. Its primary mechanism of action involves the positive allosteric modulation of both synaptic and extrasynaptic GABA<sub>A</sub> receptors, leading to an enhancement of inhibitory neurotransmission in the central nervous system.<sup>[1][2]</sup> This broad activity profile has translated into significant anticonvulsant effects in a range of preclinical models, suggesting its potential

utility in challenging seizure disorders such as Dravet syndrome and pharmacoresistant status epilepticus.[3][4][5]

## Mechanism of Action

**SGE-516** enhances the function of GABAA receptors, which are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain.

## Positive Allosteric Modulation of GABAA Receptors

**SGE-516** binds to a site on the GABAA receptor that is distinct from the GABA binding site. This allosteric binding potentiates the effect of GABA, increasing the frequency and/or duration of chloride channel opening in response to GABA binding. This leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a reduction in neuronal excitability. A key feature of **SGE-516** is its ability to modulate both synaptic receptors, which are typically involved in phasic inhibition, and extrasynaptic receptors (often containing  $\delta$  subunits), which mediate tonic inhibition.[2][4] This dual action is believed to contribute to its robust anticonvulsant activity.



[Click to download full resolution via product page](#)

## Metabotropic Effects on Receptor Trafficking

Beyond its direct allosteric modulation, preclinical evidence suggests that **SGE-516** may also induce a sustained, metabotropic increase in the surface expression of extrasynaptic GABA<sub>A</sub> receptors. This effect is thought to be mediated by the phosphorylation of the  $\beta 3$  subunit of the receptor, leading to enhanced receptor trafficking to the neuronal membrane.<sup>[6]</sup> This novel mechanism could contribute to a more durable therapeutic effect.

[Click to download full resolution via product page](#)

## Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of **SGE-516**.

### Table 1: In Vitro Efficacy

| Receptor Subtype          | Assay                               | Parameter | Value  | Reference           |
|---------------------------|-------------------------------------|-----------|--------|---------------------|
| $\alpha 4 \beta 3 \delta$ | Whole-cell patch clamp in CHO cells | EC50      | 240 nM | <a href="#">[7]</a> |

**Table 2: In Vivo Efficacy in Seizure Models**

| Model                            | Species | Route of Administration | Dose               | Outcome                                                                                                 | Reference |
|----------------------------------|---------|-------------------------|--------------------|---------------------------------------------------------------------------------------------------------|-----------|
| Dravet Syndrome (Scn1a+/-)       | Mouse   | Intraperitoneal (IP)    | 3 mg/kg            | Significant protection against hyperthermia-induced seizures.                                           | [1][5]    |
| Dravet Syndrome (Scn1a+/-)       | Mouse   | Oral (in chow)          | 40 mg/kg/day       | Significantly improved survival.                                                                        | [1]       |
| Dravet Syndrome (Scn1a+/-)       | Mouse   | Oral (in chow)          | 120 mg/kg/day      | Completely prevented premature lethality and significantly reduced spontaneous seizure frequency.       | [1]       |
| Soman-induced Status Epilepticus | Rat     | Intraperitoneal (IP)    | 5.6, 7.5, 10 mg/kg | Significantly reduced electrographic seizure activity when administered 20 minutes after seizure onset. | [3]       |
| Soman-induced Status Epilepticus | Rat     | Intraperitoneal (IP)    | 10 mg/kg           | Significantly reduced seizure activity when administered                                                | [3]       |

|                                           |       |               |               |                                        |     |
|-------------------------------------------|-------|---------------|---------------|----------------------------------------|-----|
|                                           |       |               |               | 40 minutes<br>after seizure<br>onset.  |     |
| Pentylenetetrazole (PTZ)-induced Seizures | Mouse | Not Specified | Not Specified | Protected against acute seizures.      | [2] |
| 6-Hz Psychomotor Seizures                 | Mouse | Not Specified | Not Specified | Protected against acute seizures.      | [2] |
| Corneal Kindling                          | Mouse | Not Specified | Not Specified | Demonstrate d anticonvulsant activity. | [2] |

**Table 3: Pharmacokinetic Parameters**

| Species | Route of Administration | Dose    | Plasma Concentration | Associated Effect                                | Reference                                            |
|---------|-------------------------|---------|----------------------|--------------------------------------------------|------------------------------------------------------|
| Mouse   | Intraperitoneal (IP)    | 3 mg/kg | ~80 ng/mL            | Anticonvulsant activity in acute seizure models. | Not directly cited, but inferred from efficacy data. |

## Experimental Protocols

This section provides an overview of the methodologies employed in the key preclinical studies of **SGE-516**.

### In Vitro Electrophysiology

- Objective: To determine the potency of **SGE-516** as a positive allosteric modulator of specific GABA<sub>A</sub> receptor subtypes.

- Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human GABAA receptor subunits (e.g.,  $\alpha$ 4,  $\beta$ 3,  $\delta$ ).
- Method: Whole-cell patch-clamp electrophysiology.
- Protocol:
  - CHO cells are cultured and prepared for electrophysiological recording.
  - A glass micropipette forms a high-resistance seal with the cell membrane (giga-seal).
  - The membrane patch is ruptured to allow electrical access to the cell interior (whole-cell configuration).
  - The cell is voltage-clamped at a holding potential of -80 mV.
  - A sub-maximal concentration of GABA is applied to elicit a baseline current response.
  - **SGE-516** is co-applied with GABA at varying concentrations.
  - The potentiation of the GABA-evoked current by **SGE-516** is measured.
  - Concentration-response curves are generated to calculate the EC50 value.
- Data Analysis: The EC50 is determined by fitting the concentration-response data to a sigmoidal dose-response equation.

[Click to download full resolution via product page](#)

## In Vivo Seizure Models

- Objective: To evaluate the efficacy of **SGE-516** in a genetically relevant model of Dravet syndrome.
- Animal Model: *Scn1a*+/− mice, which harbor a loss-of-function mutation in the gene encoding the Nav1.1 sodium channel subunit.
- Methods:
  - Hyperthermia-induced Seizures:
    - *Scn1a*+/− mice are administered **SGE-516** or vehicle via IP injection or orally.
    - Core body temperature is gradually increased using a heat lamp.
    - The temperature at which a generalized tonic-clonic seizure occurs is recorded.
    - The latency to seizure and the percentage of seizure-free animals are determined.
  - Spontaneous Seizures and Survival:
    - *Scn1a*+/− mice are chronically dosed with **SGE-516** in their chow.
    - Continuous video-EEG monitoring is used to quantify the frequency and severity of spontaneous seizures.
    - Survival rates are monitored over a defined period.
- Data Analysis: Statistical analysis (e.g., Kaplan-Meier survival curves, t-tests, or ANOVA) is used to compare treatment groups to vehicle controls.[\[1\]](#)
- Objective: To assess the efficacy of **SGE-516** in a model of pharmacoresistant status epilepticus induced by a chemical nerve agent.
- Animal Model: Adult male Sprague Dawley rats implanted with EEG electrodes.
- Method:

- Baseline EEG is recorded.
- Rats are exposed to the organophosphate nerve agent soman to induce status epilepticus.
- At a predetermined time after seizure onset (e.g., 20 or 40 minutes), **SGE-516** or vehicle is administered via IP injection.
- EEG is continuously recorded to monitor seizure activity.

- Data Analysis: The total duration and power of electrographic seizure activity are quantified and compared between treatment and control groups.[\[3\]](#)

## Development Status

While **SGE-516** demonstrated promising preclinical activity, its clinical development was discontinued by Sage Therapeutics. The specific reasons for the discontinuation of the **SGE-516** program have not been publicly detailed. Sage Therapeutics has, however, made public announcements regarding the discontinuation of other pipeline candidates and strategic reorganizations to focus on other programs.[\[8\]](#)[\[9\]](#)

## Conclusion

**SGE-516** is a potent, synthetic neuroactive steroid that acts as a positive allosteric modulator of both synaptic and extrasynaptic GABAA receptors. Its robust anticonvulsant effects in multiple, mechanistically distinct preclinical models of epilepsy underscore the therapeutic potential of this class of compounds. The in-depth data and methodologies presented in this guide provide a valuable resource for the scientific community engaged in the research and development of novel treatments for neurological disorders characterized by neuronal hyperexcitability. While the clinical development of **SGE-516** was halted, the extensive preclinical characterization of this molecule offers important insights into the pharmacology of neuroactive steroids and their potential for treating severe seizure disorders.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Anticonvulsant profile of the neuroactive steroid, SGE-516, in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthetic neuroactive steroid SGE-516 reduces status epilepticus and neuronal cell death in a rat model of soman intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthetic neuroactive steroid SGE-516 reduces seizure burden and improves survival in a Dravet syndrome mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fiercepharma.com [fiercepharma.com]
- 9. Investor Relations – Supernus [supernus.com]
- To cite this document: BenchChem. [SGE-516: A Synthetic Neuroactive Steroid as a Potent GABAergic Modulator]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b610816#sge-516-as-a-synthetic-neuroactive-steroid\]](https://www.benchchem.com/product/b610816#sge-516-as-a-synthetic-neuroactive-steroid)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)